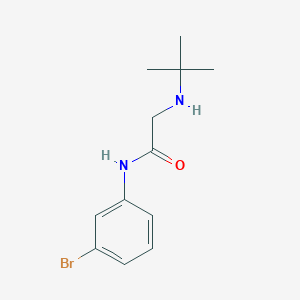
N-(3-bromophenyl)-2-(tert-butylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-(tert-butylamino)acetamide is an organic compound that features a bromophenyl group and a tert-butylamino group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(tert-butylamino)acetamide typically involves the reaction of 3-bromoaniline with tert-butylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-bromoaniline is reacted with tert-butylamine in the presence of a suitable solvent, such as ethanol or methanol, to form the intermediate product.
Step 2: The intermediate product is then treated with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-bromophenyl)-2-(tert-butylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-bromophenyl)-2-(tert-butylamino)acetic acid.
Reduction: Formation of N-(phenyl)-2-(tert-butylamino)acetamide.
Substitution: Formation of N-(3-substituted phenyl)-2-(tert-butylamino)acetamide derivatives.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-(tert-butylamino)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-2-(tert-butylamino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-chlorophenyl)-2-(tert-butylamino)acetamide
- N-(3-fluorophenyl)-2-(tert-butylamino)acetamide
- N-(3-methylphenyl)-2-(tert-butylamino)acetamide
Uniqueness
N-(3-bromophenyl)-2-(tert-butylamino)acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents.
Propriétés
Formule moléculaire |
C12H17BrN2O |
|---|---|
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-2-(tert-butylamino)acetamide |
InChI |
InChI=1S/C12H17BrN2O/c1-12(2,3)14-8-11(16)15-10-6-4-5-9(13)7-10/h4-7,14H,8H2,1-3H3,(H,15,16) |
Clé InChI |
WOTMHGMYPFEVCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(=O)NC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



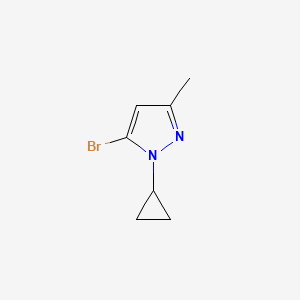
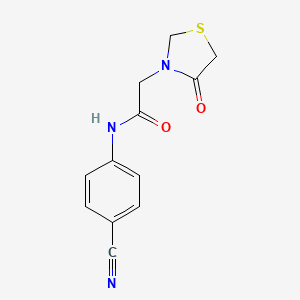
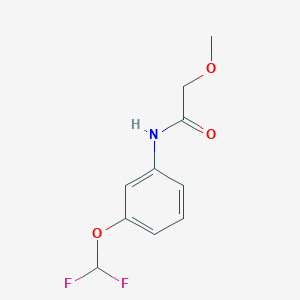
![2-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14900611.png)

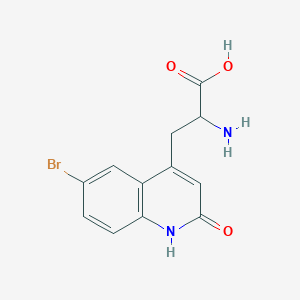



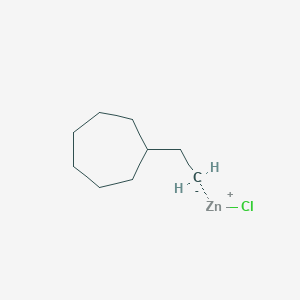
![tert-Butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14900641.png)
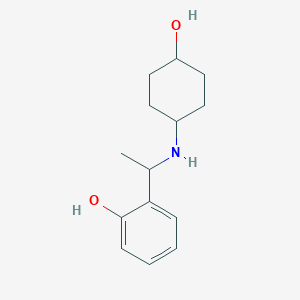
![Ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14900660.png)
